N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine
Description
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-4-13-5-2-10(1)9-15-12-11-3-6-16-17(11)8-7-14-12/h1-8H,9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCVDIVUYHQQFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=NC=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to the desired pyrazolo[1,5-a]pyrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Biological Activities
N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine has been studied for several biological activities:
- Antitumor Activity : Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation in breast and lung cancer models .
- Enzyme Inhibition : This compound acts as an inhibitor of Janus kinase (JAK) pathways, which are critical in the regulation of immune responses and hematopoiesis. Inhibitors targeting these pathways are valuable in treating autoimmune diseases and certain cancers .
- Anti-inflammatory Properties : Studies have demonstrated that related compounds possess anti-inflammatory effects, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Case Study 1: Antitumor Efficacy
A study published in Molecules highlighted the synthesis of various pyrazolo derivatives, including this compound, and their evaluation against cancer cell lines. The results showed a dose-dependent inhibition of cell growth, suggesting potential as a chemotherapeutic agent .
Case Study 2: JAK Inhibition
In a patent application detailing the use of pyrazolo[1,5-a]pyrazines as JAK inhibitors, this compound was identified as a promising lead compound for developing treatments for conditions like rheumatoid arthritis and certain leukemias .
Applications in Drug Development
The unique structural features of this compound make it an attractive scaffold for drug development:
- Lead Compound for Anticancer Drugs : Its ability to inhibit tumor growth positions it as a lead compound for further optimization in anticancer drug design.
- Immunomodulatory Agents : Given its role in inhibiting JAK pathways, it could be developed into immunomodulatory therapies.
- Anti-inflammatory Medications : Its anti-inflammatory properties suggest potential applications in developing new treatments for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Core Heterocyclic Frameworks
- Target Compound : Pyrazolo[1,5-a]pyrazin-4-amine core with a pyridin-4-ylmethyl substituent.
- Pyrazolo[1,5-a]pyrimidines :
- Compounds such as 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Table 2, ) share a pyrimidine core but differ in substituent position (pyridin-2-ylmethyl vs. pyridin-4-ylmethyl), which may alter binding affinity .
- Derivatives like 5-chloro-N-[(1R)-1,2-dimethylpropyl]-6-(5-fluoro-4-pyrimidinyl)pyrazolo[1,5-a]pyrimidin-7-amine () highlight the impact of halogen and alkyl groups on lipophilicity .
- Fused Systems :
Substituent Effects
- Functional Groups :
- Tetrazole-containing derivatives (e.g., ) improve solubility via ionizable groups, contrasting with the target’s amine group .
- Trifluoromethyl substituents (e.g., 5-(furan-2-yl)-N-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, ) enhance metabolic stability but increase molecular weight .
Anti-Mycobacterial Activity
Enzyme Inhibition
- Cathepsin Inhibitors : Pyrazolo[1,5-a]pyrimidine carboxamides () show IC50 values of ~25 µM for cathepsin K. The target’s amine group could shift selectivity toward other proteases .
- Kinase Inhibition: Morpholino-substituted derivatives () demonstrate kinase inhibitory activity, suggesting the target’s pyridine moiety might target similar pathways .
Anticancer Potential
- Pyrazolo-triazines with dichloromethyl groups () inhibit cancer cell growth, while the target’s pyrazine core may offer alternative mechanisms via intercalation or redox modulation .
Physicochemical Properties
Biological Activity
N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine, with the CAS number 1989277-07-7, is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer properties, and potential mechanisms of action.
Structural Overview
The compound features a unique pyrazolo[1,5-a]pyrazine core fused with a pyridine ring, which contributes to its biological properties. Its molecular formula is with a molecular weight of 225.25 g/mol .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The following table summarizes key findings related to its antimicrobial efficacy:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Notes |
|---|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Not specified | Significant inhibition of biofilm formation |
| Staphylococcus epidermidis | 0.22 - 0.25 | Not specified | Effective against clinical isolates |
| Escherichia coli | 0.50 | Not specified | Moderate activity observed |
The compound exhibited potent antimicrobial properties with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.50 µg/mL against various pathogens .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Studies have demonstrated its cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 3.79 | Induces apoptosis through mitochondrial pathway |
| SF-268 (Brain Cancer) | 12.50 | Cell cycle arrest and apoptosis induction |
| NCI-H460 (Lung Cancer) | 42.30 | Inhibition of cell proliferation |
These findings indicate that the compound can effectively inhibit cancer cell growth and induce apoptosis in various cell lines .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways by binding to their active sites.
- Signal Transduction Modulation : It can interact with cellular receptors, affecting signal transduction pathways and cellular functions.
- Biofilm Disruption : Its ability to inhibit biofilm formation in bacteria suggests a mechanism that disrupts bacterial adherence and colonization .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of pyrazolo derivatives in treating infections and cancer:
- Antimicrobial Study : A study by researchers evaluated the effectiveness of various pyrazolo derivatives against resistant strains of bacteria, finding that compounds similar to this compound significantly inhibited growth and biofilm formation in Staphylococcus species .
- Anticancer Research : Another study focused on the structure–activity relationship (SAR) of pyrazolo derivatives, revealing that modifications to the core structure could enhance cytotoxicity against specific cancer cell lines .
Q & A
Q. Advanced
- LC-HRMS : Identifies hydrolytic or oxidative degradation products (e.g., N-oxide formation).
- NMR kinetics : Tracks real-time degradation in accelerated stability studies (40°C/75% RH).
- X-ray crystallography : Resolves structural changes in degradation byproducts, such as ring-opening or dimerization .
How do structural modifications impact the compound’s selectivity for kinase vs. protease targets?
Advanced
Bulky substituents (e.g., 2-picolyl) at the carboxamide position enhance selectivity for proteases like cathepsin B over kinases due to steric exclusion from ATP-binding pockets . Conversely, small hydrophobic groups (e.g., methyl) favor kinase inhibition (e.g., ULK1) by fitting into hydrophobic subpockets . Selectivity profiling using kinase inhibitor panels (e.g., Eurofins) is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
